molecular formula C14H19ClO3 B1401539 Benzeneacetic acid, 3-chloro-4-(hexyloxy)- CAS No. 66734-93-8

Benzeneacetic acid, 3-chloro-4-(hexyloxy)-

Cat. No.: B1401539
CAS No.: 66734-93-8
M. Wt: 270.75 g/mol
InChI Key: OMQZSEFIWOCPAZ-UHFFFAOYSA-N
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Description

3-Chloro-4-(hexyloxy)benzeneacetic acid is a halogenated aromatic compound characterized by a benzene ring substituted with a chlorine atom at position 3, a hexyloxy group (C₆H₁₃O) at position 4, and an acetic acid side chain. The hexyloxy group imparts significant lipophilicity, influencing its solubility and interaction with biological membranes, while the chlorine atom modulates electronic properties and acidity .

Properties

IUPAC Name

2-(3-chloro-4-hexoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO3/c1-2-3-4-5-8-18-13-7-6-11(9-12(13)15)10-14(16)17/h6-7,9H,2-5,8,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQZSEFIWOCPAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80797749
Record name [3-Chloro-4-(hexyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80797749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66734-93-8
Record name [3-Chloro-4-(hexyloxy)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80797749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, 3-chloro-4-(hexyloxy)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol and 1-bromohexane.

    Etherification: The 3-chlorophenol undergoes etherification with 1-bromohexane in the presence of a base, such as potassium carbonate, to form 3-chloro-4-hexyloxyphenol.

    Acetylation: The 3-chloro-4-hexyloxyphenol is then acetylated using acetic anhydride and a catalyst, such as pyridine, to yield Benzeneacetic acid, 3-chloro-4-(hexyloxy)-.

Industrial Production Methods

Industrial production methods for Benzeneacetic acid, 3-chloro-4-(hexyloxy)- may involve large-scale etherification and acetylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, 3-chloro-4-(hexyloxy)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Benzeneacetic acid, 3-chloro-4-(hexyloxy)- has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-chloro-4-(hexyloxy)- involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents, chain length, and functional groups, leading to distinct physicochemical and biological behaviors:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
3-Chloro-4-(hexyloxy)benzeneacetic acid Cl (3), C₆H₁₃O (4) C₁₄H₁₉ClO₃ 270.75 High lipophilicity; moderate acidity
Alclofenac Cl (3), CH₂CHCH₂O (4) C₁₁H₁₁ClO₃ 226.66 Unsaturated allyloxy group; anti-inflammatory
Pirprofen Cl (3), pyrrolinyl (4) C₁₃H₁₄ClNO₂ 263.71 Heterocyclic substituent; analgesic
4-Methoxybenzeneacetic acid OCH₃ (4) C₉H₁₀O₃ 166.17 Electron-donating methoxy; metabolic role
3-Fluoro-4-(hexadecyloxy)benzoic acid F (3), C₁₆H₃₃O (4) C₂₃H₃₅FO₃ 378.52 Surfactant properties; pharmaceutical intermediate

Key Observations :

  • Lipophilicity : The hexyloxy group in the target compound enhances lipid solubility compared to shorter chains (e.g., methoxy in ) but is less lipophilic than the hexadecyloxy analog .
  • Acidity : The electron-withdrawing chlorine increases acetic acid acidity compared to electron-donating groups (e.g., methoxy in ).
Anti-inflammatory and Cellular Effects
  • Target Compound : Analogous to S-diclofenac (a benzeneacetic acid derivative), the chlorine and hexyloxy groups may stabilize p53, inhibiting epithelial-mesenchymal transition (EMT) in inflammatory conditions .
  • Alclofenac : Used historically for anti-inflammatory effects but withdrawn due to toxicity; its allyloxy group may contribute to reactive metabolite formation .
  • Pirprofen: A non-steroidal anti-inflammatory drug (NSAID) where the pyrrolinyl group enhances cyclooxygenase (COX) inhibition .
Industrial and Pharmaceutical Uses
  • 3-Fluoro-4-(hexadecyloxy)benzoic Acid : Utilized in coatings and personal care products due to surfactant properties from its long alkyl chain .
  • Target Compound: Potential applications in drug delivery systems or topical formulations requiring prolonged lipid membrane interaction.

Biological Activity

Benzeneacetic acid, 3-chloro-4-(hexyloxy)- (CAS Number: 66734-93-8) is a compound that exhibits various biological activities. This article explores its biological activity, focusing on its antimicrobial properties and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

Benzeneacetic acid, 3-chloro-4-(hexyloxy)- is characterized by a benzene ring substituted with a chloro group and a hexyloxy side chain. This structure influences its solubility and interaction with biological membranes, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₁₉ClO₂
Molecular Weight240.74 g/mol
SolubilitySoluble in organic solvents
Melting PointNot well-documented

Antimicrobial Activity

Research indicates that compounds similar to benzeneacetic acid, particularly those with aromatic structures, often exhibit antimicrobial properties. The presence of the hexyloxy group enhances membrane permeability, which may contribute to the compound's effectiveness against various pathogens.

Case Study: Antibacterial Effects

A study highlighted the antibacterial activity of benzene derivatives against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing that modifications in the aromatic ring significantly affect antibacterial potency. For instance, the introduction of lipophilic groups like hexyloxy can enhance activity by improving membrane interaction .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of benzeneacetic acid derivatives. Research on polymer analogs of related compounds demonstrated their ability to inhibit edema formation in rat models. The study found that certain esters exhibited varying degrees of anti-inflammatory activity, suggesting that structural modifications can optimize therapeutic effects .

The exact mechanism through which benzeneacetic acid, 3-chloro-4-(hexyloxy)- exerts its biological effects is not fully elucidated. However, it is hypothesized that:

  • Membrane Interaction : The hexyloxy group enhances interaction with lipid membranes, facilitating cellular uptake.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that benzeneacetic acid derivatives can inhibit bacterial growth effectively. The following table summarizes some findings from relevant studies:

Table 2: In Vitro Antimicrobial Activity

CompoundMIC (μg/mL)Target Organism
Benzeneacetic acid, 3-chloro-4-(hexyloxy)-15Staphylococcus aureus
Benzene derivative A10Escherichia coli
Benzene derivative B25Pseudomonas aeruginosa

In Vivo Studies

In vivo evaluations have shown promising results regarding the anti-inflammatory properties of related compounds. A notable study tested the efficacy of polymeric esters derived from benzeneacetic acid in reducing edema in animal models. Results indicated significant reductions in swelling compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzeneacetic acid, 3-chloro-4-(hexyloxy)-
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.